molecular formula C9H5KN2O2S3 B3373681 Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate CAS No. 1011405-13-2

Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate

Cat. No. B3373681
CAS RN: 1011405-13-2
M. Wt: 308.4 g/mol
InChI Key: GCRKLXMRVUNNLF-UHFFFAOYSA-M
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Description

Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate is a chemical compound with the CAS number 1011405-13-2 . It has a molecular weight of 308.44 and a molecular formula of C9H5KN2O2S3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point, are not specified in the search results .

Scientific Research Applications

Potassium Compounds in Agriculture

Potassium is a vital nutrient in agriculture, crucial for plant growth and crop nutrition. Research has emphasized the need for a better understanding of potassium (K) in soils, its availability, and its interaction with plant physiology. Studies have called for future research on basic and applied aspects of potassium in agriculture, highlighting the importance of optimizing potassium use for enhancing crop yield and quality, and addressing the challenges of potassium solubilization and utilization in plants (Römheld & Kirkby, 2010).

Benzoate Derivatives in Food Preservation and Clinical Uses

Benzoate salts, including potassium benzoate, are widely used as preservatives in the food and beverage industry. Despite their benefits in preservation, concerns exist regarding their safety and potential health effects. Some studies have investigated the hazards of these compounds and their clinical applications, revealing that while they are invaluable as preservatives, caution is advised due to potential adverse effects and interactions with other substances. However, benzoate compounds have been found beneficial in treating several disorders, indicating their significance beyond food preservation (Piper & Piper, 2017).

Thiadiazole Derivatives in Medicinal Chemistry

Thiadiazole derivatives are recognized for their broad spectrum of pharmacological properties. These compounds, including 1,3,4-thiadiazole derivatives, have been extensively researched for their antimicrobial, anti-inflammatory, and potential anticancer activities. The versatility and efficacy of thiadiazole derivatives highlight their importance in medicinal chemistry and drug development, underscoring their role as key scaffolds for synthesizing new therapeutic agents (Tiwary et al., 2016; Alam, 2018).

properties

IUPAC Name

potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S3.K/c12-7(13)5-1-3-6(4-2-5)11-9(15)16-8(14)10-11;/h1-4H,(H,10,14)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRKLXMRVUNNLF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N2C(=S)SC(=S)N2.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5KN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
Reactant of Route 2
Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
Reactant of Route 3
Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
Reactant of Route 4
Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
Reactant of Route 5
Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
Reactant of Route 6
Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate

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